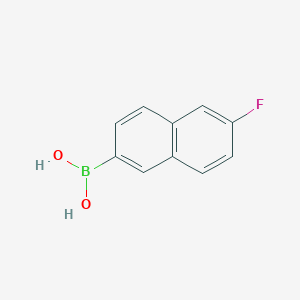

(6-Fluoronaphthalen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C10H8BFO2 |

|---|---|

Molecular Weight |

189.98 g/mol |

IUPAC Name |

(6-fluoronaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H8BFO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H |

InChI Key |

FHZALZRZGWDNLF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)F)(O)O |

Origin of Product |

United States |

Applications of 6 Fluoronaphthalen 2 Yl Boronic Acid in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is the cornerstone of modern organic synthesis, and (6-Fluoronaphthalen-2-yl)boronic acid is an excellent substrate for several such transformations. It is most prominently used in cross-coupling reactions to form new carbon-carbon bonds, leveraging the reactivity of the boronic acid group with various organic electrophiles.

Suzuki-Miyaura Coupling with (6-Fluoronaphthalen-2-yl)boronic Acid Derivatives

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is one of the most powerful methods for constructing biaryl linkages. organic-chemistry.org (6-Fluoronaphthalen-2-yl)boronic acid serves as the organoboron partner in these reactions, enabling the introduction of the 6-fluoronaphthalen-2-yl group onto a wide range of molecular scaffolds.

Standard palladium-catalyzed Suzuki-Miyaura couplings are widely applicable for the synthesis of biaryls. mit.edu The success of these reactions with fluorinated boronic acids, such as (6-Fluoronaphthalen-2-yl)boronic acid, often depends on the careful selection of catalysts, ligands, and reaction conditions to overcome challenges like protodeboronation (cleavage of the C-B bond by a proton source). nsf.gov

Modern advancements have introduced highly effective palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that facilitate the coupling of challenging boronic acids. nsf.govnih.gov These advanced catalytic systems can form the active Pd(0) species rapidly and under mild conditions, often at room temperature, which helps to minimize the decomposition of sensitive substrates like polyfluorophenyl and heteroaromatic boronic acids. nsf.gov The general reaction involves the activation of the boronic acid with a base, followed by a three-step catalytic cycle: oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst. mit.edu

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reaction

| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| (6-Fluoronaphthalen-2-yl)boronic acid | Aryl/Heteroaryl Halide | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 6-Fluoro-2-(aryl/heteroaryl)naphthalene |

This table represents a generalized reaction based on highly effective conditions developed for challenging heteroaryltrifluoroborates, which are analogous to fluorinated aryl boronic acids.

In certain synthetic applications, cooperative catalyst systems involving both palladium and copper can offer unique reactivity or improved efficiency. One such example is the palladium-catalyzed synthesis of potassium acyltrifluoroborates (KATs) from boronic acids. In a specific instance, (6-fluoronaphthalen-2-yl)boronic acid was successfully coupled with a thioimidate KAT transfer reagent.

This reaction utilized a cooperative catalyst system comprising a palladium(II) catalyst, Pd(PPh₃)₂Cl₂, and a copper(II) acetate (B1210297) (Cu(OAc)₂) additive. The reaction proceeded with sodium carbonate as the base, affording the corresponding acyltrifluoroborate derivative in a 74% yield. This demonstrates a specialized application where the fluoronaphthyl boronic acid is converted into a different reactive species for further transformations.

Table 2: Palladium/Copper Cooperative Catalysis Example

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Additive | Base | Yield |

|---|---|---|---|---|---|

| (6-Fluoronaphthalen-2-yl)boronic acid | Thioimidate KAT transfer reagent | 7.5 mol % Pd(PPh₃)₂Cl₂ | 2 equiv Cu(OAc)₂ | 0.5 equiv Na₂CO₃ | 74% |

Data sourced from a study on the catalytic synthesis of potassium acyltrifluoroborates.

Nickel-Catalyzed Cross-Coupling with Aromatic C-F Bond Activation

While the carbon-fluorine (C-F) bond is the strongest single bond to carbon, recent advances have enabled its use in cross-coupling reactions, offering new synthetic pathways. Nickel catalysts, in particular, have shown promise in activating C-F bonds. In the context of (6-Fluoronaphthalen-2-yl)boronic acid, it typically acts as the nucleophilic partner in nickel-catalyzed couplings where the electrophile is an aryl fluoride (B91410).

For instance, nickel-catalyzed methods have been developed for the defluorinative cross-coupling of 2-fluorobenzofurans with various arylboronic acids. These reactions often proceed through a proposed mechanism involving the formation of a nickelacyclopropane intermediate from the interaction of the zero-valent nickel species with the C-F bond-containing substrate. Subsequent β-fluorine elimination facilitates the C-F bond activation and enables the cross-coupling to occur. This strategy allows for the late-stage modification of molecules by targeting otherwise inert C-F bonds.

Substrate Scope and Functional Group Tolerance in Coupling Reactions

The utility of a building block like (6-Fluoronaphthalen-2-yl)boronic acid is largely defined by its compatibility with a wide range of coupling partners and tolerance for various functional groups. Modern palladium-catalyzed Suzuki-Miyaura protocols exhibit remarkable functional group tolerance.

Research has shown that fluorinated arylboronic acids, including naphthyl derivatives, can be successfully coupled with aryl electrophiles containing a variety of sensitive functional groups. This tolerance is crucial for the efficient synthesis of complex molecules, such as active pharmaceutical ingredients and advanced materials, without the need for extensive protecting group strategies. The mild conditions often employed, such as the use of K₃PO₄ as a base and aqueous solvent systems, contribute to this broad compatibility.

Table 3: Demonstrated Functional Group Tolerance in Suzuki-Miyaura Couplings of Aryl Boronic Acids

| Coupling Partner Functional Group | Compatibility | Notes |

|---|---|---|

| Ketone | Yes | Tolerated in Pd-NHC catalyzed couplings. |

| Ester | Yes | Tolerated in Pd-NHC catalyzed couplings. |

| Nitro | Yes | Tolerated in Pd-NHC catalyzed couplings. |

| Cyano | Yes | Tolerated in Pd-NHC catalyzed couplings. |

| Amino | Yes | Free amino groups are compatible. |

| Hydroxyl | Yes | Free hydroxyl groups are compatible. |

| Alkenyl | Yes | Alkenyl boronic acids are also effective coupling partners. |

This table illustrates the broad functional group tolerance of modern Suzuki-Miyaura reactions, which is applicable to fluorinated arylboronic acids like (6-Fluoronaphthalen-2-yl)boronic acid.

Carbon-Carbon Bond Forming Reactions

Beyond the Suzuki-Miyaura reaction, boronic acids are key reagents in a variety of other carbon-carbon bond-forming transformations. The versatility of the boronic acid functional group allows it to participate as a nucleophilic partner in numerous contexts.

For example, boronic acids can engage in metal-free reductive coupling reactions with tosylhydrazones, which are easily derived from carbonyl compounds. This process effectively creates a new C-C bond by coupling the organic group from the boronic acid with the carbon that formerly bore the carbonyl group. Furthermore, related compounds like (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid highlight the potential for sequential coupling strategies, where the boronic acid first acts as a nucleophile in a Suzuki-Miyaura reaction, and the bromine atom can then serve as an electrophilic handle for a subsequent C-C bond formation. The presence of the fluorine atom on the naphthalene (B1677914) ring in (6-Fluoronaphthalen-2-yl)boronic acid can influence the electronic properties and reactivity of the resulting molecules, making it a valuable tool for fine-tuning molecular characteristics in organic synthesis.

Boronic Acid Catalyzed Enolate Formation and Aldol (B89426) Reactions

Boronic acids, including arylboronic acids like (6-Fluoronaphthalen-2-yl)boronic acid, can function as effective catalysts in aldol reactions. These reactions are fundamental for forming carbon-carbon bonds. In this context, the boronic acid acts as a Lewis acid to activate the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack.

A key mechanism involves the formation of boron enolates. For instance, a method has been developed for generating boron enolates through the gold-catalyzed addition of boronic acids to alkynes. nih.gov These in-situ generated boron enolates can then react with an aldehyde present in the mixture to undergo an aldol reaction. nih.gov The process can even be achieved through a combined gold/boronic acid catalyzed aldol condensation of an alkynyl aldehyde. nih.gov

Furthermore, boron-catalyzed direct aldol reactions of pyruvic acids with aldehydes have been shown to proceed efficiently in water at room temperature, yielding valuable isotetronic acid derivatives. organic-chemistry.org Studies have shown that both boronic and the more active borinic acids can catalyze this transformation. organic-chemistry.org The reaction is believed to proceed through the formation of dioxoborolanone intermediates, where the boron atom stabilizes the enol tautomer of the pyruvic acid. organic-chemistry.org The acid-catalyzed aldol reaction generally involves three stages where the acid catalyst promotes keto-enol tautomerism, activates the carbonyl electrophile, and facilitates the final dehydration step. masterorganicchemistry.com

| Reaction Type | Role of Boronic Acid | Key Intermediates | Typical Electrophile |

| Aldol Reaction | Lewis Acid Catalyst | Boron Enolates, Dioxoborolanones | Aldehydes, Ketones |

| Gold/Boron Co-catalyzed Reaction | Enolate Precursor | Boron Enolates | Aldehydes |

| Pyruvic Acid Aldol Reaction | Catalyst | Dioxoborolanone | Aldehydes |

Petasis Reaction Applications Utilizing Arylboronic Acids

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent transformation that synthesizes substituted amines from an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.orgnih.govorganic-chemistry.org This reaction makes (6-Fluoronaphthalen-2-yl)boronic acid a suitable substrate for creating complex amine scaffolds.

The reaction is prized for its operational simplicity, often proceeding under mild conditions without the need for an inert atmosphere, and its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov This versatility makes it highly valuable in combinatorial chemistry and drug discovery for the synthesis of diverse molecules, including unnatural α-amino acids. wikipedia.orgorganic-chemistry.orgmdpi.com The mechanism involves the condensation of the amine and carbonyl to form an iminium ion, which then undergoes nucleophilic attack by the organic group from the boronic acid. organic-chemistry.org The use of electron-poor aromatic amines can be facilitated by microwave irradiation to improve yields and reaction times. researchgate.net

| Component 1 | Component 2 | Component 3 (Boronic Acid) | Product |

| Amine (Primary or Secondary) | Carbonyl (Aldehyde or Ketone) | Aryl- or Vinyl-boronic Acid | Substituted Amines (e.g., α-Amino Acids, Allylamines) |

| L-phenylalanine methyl ester | Lactol | (6-Fluoronaphthalen-2-yl)boronic acid (example) | anti-1,2-amino alcohol derivative |

| Aminopyridines | Glyoxylic aldehyde | Arylboronic Acid | N-aryl-α-amino acids |

β-Borylation of α,β-Unsaturated Carbonyl Compounds

The β-borylation of α,β-unsaturated carbonyl compounds is a key method for preparing β-boryl carbonyl compounds, which are versatile synthetic intermediates. However, it is important to clarify the role of different boron reagents in this transformation. This reaction typically involves the conjugate addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiborane, to the carbon-carbon double bond, catalyzed by a transition metal, most commonly copper. organic-chemistry.orgthieme-connect.de

Therefore, a compound like (6-Fluoronaphthalen-2-yl)boronic acid is generally not the borylating agent in this specific reaction. Instead, the products of this reaction, the β-boryl carbonyl compounds, could potentially be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) with an aryl halide, or conversely, (6-Fluoronaphthalen-2-yl)boronic acid could be coupled with a β-halo carbonyl compound.

Studies have shown that the copper-catalyzed addition of bis(pinacolato)diboron can be dramatically accelerated by the addition of alcohol additives like methanol. organic-chemistry.orgscilit.com This methodology is effective for a range of α,β-unsaturated substrates, including esters and nitriles, providing the corresponding β-boryl products in high yields. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

Arylboronic acids are fundamental reagents for the formation of carbon-heteroatom bonds, a cornerstone of modern cross-coupling chemistry. wikipedia.orgresearchgate.net Reactions such as the Chan-Lam coupling, which uses copper catalysts to promote the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds from boronic acids and amines or alcohols, highlight the importance of this compound class. wiley-vch.de

Amide Bond Formation via Carboxylic Acid Activation

The formation of amide bonds is one of the most frequently performed reactions in organic chemistry. nih.gov Direct amidation, the condensation of a carboxylic acid and an amine, is an atom-economical approach that can be facilitated by boronic acid catalysis. nih.govrsc.org

Arylboronic acids, such as (6-Fluoronaphthalen-2-yl)boronic acid, have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines. nih.gov These catalysts are valued for their stability, low toxicity, and versatile reactivity. nih.gov The reaction is typically carried out under azeotropic reflux in a solvent like toluene (B28343) to remove the water byproduct, driving the equilibrium towards amide formation. nih.gov

While borinic acids were also investigated, evidence suggests they may act as pre-catalysts that undergo protodeboronation to form the true catalytic species, the corresponding boronic acid, under the reaction conditions. nih.gov Cooperative catalytic systems, for example using an arylboronic acid with 4-(dimethylamino)pyridine N-oxide (DMAPO), have also been developed to enhance the efficiency of amidation for less reactive carboxylic acids. tcichemicals.com

| Catalyst System | Reactant 1 | Reactant 2 | Conditions | Product |

| Arylboronic Acid | Carboxylic Acid | Amine | Toluene, Azeotropic Reflux | Amide |

| Arylboronic Acid / DMAPO | Conjugated Carboxylic Acid | Amine | Dehydrative Condensation | Conjugated Amide |

To accelerate the discovery of new and improved catalysts for direct amidation, high-throughput screening methods have been developed. One such innovative approach utilizes a fluorescence-based assay to rapidly evaluate the efficacy of various catalysts. rsc.org This method employs a probe, such as an anthracene (B1667546) derivative, that allows for the quick assessment of catalyst performance in the amidation of aromatic carboxylic acids. rsc.org

Using this screening technique, researchers have successfully evaluated the catalytic potential of a range of boronic acids. rsc.org The findings revealed that certain boronic acids can effectively catalyze the amidation of aromatic acids, achieving high yields of up to 98% across a broad substrate scope. rsc.org This methodology provides a powerful tool for identifying optimal catalysts like (6-Fluoronaphthalen-2-yl)boronic acid for specific amide bond formations without the need for time-consuming individual reaction setups and analyses.

Chan-Evans-Lam Coupling Utilizing Boronic Acids

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically aryl ethers and secondary aryl amines. wikipedia.org This reaction typically involves an arylboronic acid, an amine or an alcohol, and a copper catalyst, and can often be conducted under mild conditions, open to the air at room temperature. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate yields the desired C-N or C-O coupled product and a copper(I) species, which is re-oxidized to copper(II) to continue the catalytic cycle. wikipedia.org

In this context, (6-Fluoronaphthalen-2-yl)boronic acid acts as the arylating agent to introduce the 6-fluoronaphthyl group. The reaction's efficiency can be influenced by the choice of copper salt, ligands, and base. organic-chemistry.orgnih.gov For instance, ligands like pyridine (B92270) or phenanthroline derivatives can enhance reaction yields. wikipedia.orgnih.gov While boronic acid pinacol (B44631) esters are generally less reactive than their corresponding boronic acids in CEL couplings, their reactivity can be enhanced by additives such as boric acid, broadening the scope of available coupling partners. nih.gov

Table 1: Key Features of Chan-Evans-Lam Coupling

| Feature | Description |

| Reaction Type | Copper-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O) |

| Reactants | Arylboronic acid, Amine or Alcohol |

| Key Catalyst | Copper(II) salts (e.g., Cu(OAc)₂) |

| Typical Conditions | Mild, often room temperature and open to air |

| Role of (6-Fluoronaphthalen-2-yl)boronic Acid | Source of the 6-fluoronaphthyl moiety |

Hydroxyl Group Activation for Carbon-Nitrogen Bond Formation

Boronic acids have emerged as valuable catalysts for the activation of hydroxyl groups under mild conditions, circumventing the need for harsh stoichiometric reagents. rsc.orgnih.gov The activation process relies on the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, creating boronic ester intermediates. ualberta.ca This transient esterification polarizes the C–O bond, effectively transforming the hydroxyl group into a better leaving group and facilitating its substitution by a nucleophile, such as an amine, to form a C-N bond. rsc.org

The Lewis acidity of the boronic acid is crucial for this activation. For (6-Fluoronaphthalen-2-yl)boronic acid, the presence of the electron-withdrawing fluorine atom on the naphthalene ring is expected to increase the Lewis acidity of the boron center. nih.gov This enhanced acidity can lead to more efficient formation of the boronic ester intermediate and stronger activation of the alcohol for subsequent nucleophilic attack by an amine, thereby promoting C-N bond formation. Recent research has focused on developing unified boron-based catalyst scaffolds that can achieve distinct modes of alcohol activation. nih.gov

Functional Group Transformations Mediated by Boronic Acids

Boronic acids and their derivatives are exceptionally versatile intermediates in organic synthesis, prized for their stability, low toxicity, and broad reactivity. mdpi.comsigmaaldrich.com (6-Fluoronaphthalen-2-yl)boronic acid can serve as a precursor for a variety of functional groups on the naphthalene core. Beyond the well-known Suzuki-Miyaura coupling, the carbon-boron bond can be transformed into carbon-heteroatom bonds.

For example, boronic acids can be converted to the corresponding phenols (C-O bond) through oxidation, often with reagents like hydrogen peroxide. mdpi.com Furthermore, recent advancements have demonstrated the enzymatic amination of boronic acids to produce primary amines (C-N bond) with high efficiency and stereospecificity, a transformation not readily achieved with traditional chemocatalysts. nih.gov

Boronic acids can also act as hydroxide (B78521) surrogates upon activation with fluoride, participating in novel multicomponent reactions. nih.gov This diverse reactivity allows (6-Fluoronaphthalen-2-yl)boronic acid to be a central building block for introducing the fluorinated naphthyl scaffold, which can then be elaborated into various other functionalities as required for the target molecule. mdpi.comresearchgate.net

Boronic Acids as Catalysts in Diverse Organic Transformations

While widely recognized as reagents in cross-coupling reactions, boronic acids are increasingly used as organocatalysts in their own right. rsc.orgnih.gov This catalytic activity stems from their nature as mild, organic-soluble Lewis acids that can reversibly form covalent bonds with hydroxyl-containing functional groups. rsc.orgualberta.ca This interaction enables the electrophilic activation of substrates like carboxylic acids and alcohols, facilitating a range of transformations under mild conditions. rsc.orgacs.org

Activation of Carboxylic Acids and Amides

Arylboronic acids are effective catalysts for the direct formation of amides from carboxylic acids and amines, a process that typically requires harsh conditions or stoichiometric activating agents. rsc.orgorgsyn.org The catalytic cycle is initiated by the reaction between the boronic acid and the carboxylic acid to form a mixed (acyloxy)boron intermediate. rsc.org This intermediate is significantly more electrophilic than the parent carboxylic acid, thus activating it for nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. rsc.orgrsc.org

The catalytic efficiency is highly dependent on the electronic properties of the arylboronic acid. Electron-deficient arylboronic acids are generally more effective catalysts due to their increased Lewis acidity. rsc.orgresearchgate.net The presence of a fluorine atom in (6-Fluoronaphthalen-2-yl)boronic acid enhances its Lewis acidity, making it a potentially potent catalyst for amidation reactions. Studies have shown that arylboronic acids with electron-withdrawing groups accelerate the reaction rate compared to unsubstituted phenylboronic acid. rsc.org

Table 2: Comparison of Arylboronic Acid Catalysts in Amidation

| Catalyst | Key Feature | Catalytic Role |

| 3,4,5-Trifluorophenylboronic acid | Highly electron-deficient | Effective catalyst for dehydrative amidation. nih.gov |

| 2-Iodophenylboronic acid | Ortho-substituent assists catalysis | Effective at lower temperatures with drying agents. nih.gov |

| (6-Fluoronaphthalen-2-yl)boronic acid | Electron-withdrawing fluoro group | Expected to be an effective Lewis acid catalyst. |

| Boric Acid | Simple, inexpensive | Catalyst for amidation of reactive substrates. orgsyn.orgchemrxiv.org |

Development of Mild and Selective Catalytic Approaches

Boronic acid catalysis (BAC) provides a pathway for reactions to occur under significantly milder and more selective conditions compared to traditional methods. rsc.org For instance, the direct amidation of carboxylic acids can often be performed at lower temperatures, avoiding the high heat required for uncatalyzed thermal condensation and preserving sensitive functional groups within the substrates. nih.gov

This catalytic approach exhibits high chemoselectivity. In molecules containing multiple nucleophilic sites, such as a primary and a secondary amine, boric acid-catalyzed amidation has been shown to occur selectively at the primary amine. orgsyn.org Furthermore, the integrity of stereogenic centers in both the carboxylic acid and amine components is typically preserved during the reaction, preventing epimerization. orgsyn.org The development of cooperative catalytic systems, such as combining an arylboronic acid with a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can further enhance reactivity for challenging substrates. nih.gov This progress underscores the potential of boronic acids to enable highly selective and gentle transformations. youtube.com

Contributions to Green Chemistry and Sustainable Synthesis

The use of boronic acids as both reagents and catalysts aligns well with the principles of green chemistry. mdpi.comnih.gov Boronic acids are generally considered to have low toxicity, and their degradation product, boric acid, is also a low-toxicity compound. mdpi.com

Catalytic processes using boronic acids contribute to high atom economy. In dehydrative condensations like amidation, the only byproduct is water, which minimizes waste generation compared to methods that rely on stoichiometric activating agents that become chemical waste. rsc.orgorgsyn.org The ability to run these reactions under milder conditions also reduces energy consumption. youtube.com Furthermore, innovative strategies have been developed that use the boronic acid group as a "phase-switch tag." By forming a complex with a polyol like sorbitol at high pH, a boronic acid-tagged molecule can be selectively moved from an organic phase to an aqueous phase, allowing for simple, chromatography-free purification and reducing the use of organic solvents. acs.org

Heterogeneous Catalysis Using Boronic Acid Derivatives

The transformation of homogeneous catalysts into heterogeneous systems is a significant goal in green chemistry, aiming to simplify catalyst recovery and reuse. Boronic acid derivatives can be adapted for heterogeneous catalysis by immobilizing them onto solid supports. This approach, while not specifically detailed for (6-Fluoronaphthalen-2-yl)boronic acid in available literature, is a general strategy applied to various arylboronic acids.

The process typically involves anchoring the boronic acid molecule to an insoluble matrix, such as a polymer resin, silica, or magnetic nanoparticles. researchgate.net For instance, a boronic acid can be functionalized with a polymerizable group (like a vinyl group) and then co-polymerized with other monomers to create a catalytic resin. wotech-technical-media.de Alternatively, it can be chemically grafted onto the surface of a pre-formed support. researchgate.net

Once immobilized, these solid-supported boronic acid catalysts can perform reactions such as direct amidations, where a carboxylic acid and an amine are coupled. nih.govrsc.org The key advantage is that the catalyst can be filtered off at the end of the reaction and potentially reused in subsequent batches, reducing waste and cost. nih.gov The performance of such catalysts depends on the stability of the linker, the nature of the support, and the accessibility of the catalytic sites. While specific data on the performance of an immobilized (6-Fluoronaphthalen-2-yl)boronic acid catalyst is not available, the general principles of boronic acid catalysis would apply.

Table 1: General Strategies for Heterogenization of Boronic Acid Catalysts

| Support Material | Immobilization Method | Potential Catalytic Application | Advantages |

| Polystyrene Resin | Co-polymerization of a styrenyl-functionalized boronic acid | Direct Amidation | High catalyst loading, chemical stability |

| Silica Gel | Grafting via silane (B1218182) coupling agents | Dehydration Reactions | High surface area, mechanical stability |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization and covalent attachment | Reductive Aminations | Easy separation using an external magnet, good recyclability |

(6-Fluoronaphthalen-2-yl)boronic Acid as a Key Building Block for Complex Molecule Synthesis

The primary and most significant application of (6-Fluoronaphthalen-2-yl)boronic acid is its role as a molecular building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon (C-C) bonds, which is a fundamental operation in the synthesis of complex organic molecules. bldpharm.com

In a typical Suzuki-Miyaura coupling, the (6-Fluoronaphthalen-2-yl)boronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction results in the formation of a new molecule where the 6-fluoronaphthalene unit is connected to the organic partner from the halide. The fluorine atom on the naphthalene ring can modulate the electronic properties, metabolic stability, and binding interactions of the final molecule, making this a desirable building block in medicinal chemistry and materials science. researchgate.net

Synthesis of Natural Products and Functional Organic Materials

While specific examples of natural products synthesized directly using (6-Fluoronaphthalen-2-yl)boronic acid are not prominent in the literature, its structural motif is relevant to the synthesis of bioactive molecules and functional materials. The fluoronaphthalene core is a feature in various compounds of scientific interest. Arylboronic acids are fundamental reagents for constructing the carbon skeletons of numerous complex molecules, including pharmaceuticals and natural product analogues. nih.gov

In the realm of functional organic materials, the introduction of boron and fluorine into polycyclic aromatic hydrocarbon (PAH) systems is a known strategy for developing materials for organic light-emitting diodes (OLEDs). wotech-technical-media.de The boron can enhance electron transport properties, while fluorine can influence the emission color and stability. wotech-technical-media.de Similarly, the rigid, planar structure of the naphthalene core is a common feature in liquid crystals. nih.gov By using (6-Fluoronaphthalen-2-yl)boronic acid, chemists can introduce the 6-fluoronaphthyl group into larger molecular architectures designed to exhibit specific electronic or liquid crystalline properties. Although the direct incorporation of this specific boronic acid into named functional materials is not detailed in readily available reports, its potential is based on the established principles of materials design.

Table 2: Potential Applications of (6-Fluoronaphthalen-2-yl)boronic Acid as a Building Block

| Target Molecule Class | Synthetic Reaction | Role of (6-Fluoronaphthalen-2-yl)boronic Acid | Potential Properties of Product |

| Bioactive Molecules | Suzuki-Miyaura Coupling | Introduces the 6-fluoronaphthalene moiety | Modified metabolic stability, enhanced binding affinity |

| OLED Materials | Suzuki-Miyaura Coupling | Forms part of a larger π-conjugated system | Blue-shifted light emission, improved electron transport |

| Liquid Crystals | Suzuki-Miyaura Coupling | Acts as a rigid core component in the molecular structure | Formation of mesophases (e.g., smectic, nematic) |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes to Fluorinated Naphthalene (B1677914) Boronic Acids

The synthesis of fluorinated organic molecules is a topic of intense research due to their wide-ranging applications in pharmaceuticals and agriculture. rsc.org While general methods for the synthesis of aryl boronic acids are well-established, the introduction of fluorine into the naphthalene core presents unique challenges and opportunities for methodological development. nih.gov

Future research in this area is expected to focus on several key strategies:

Direct C-H Borylation of Fluorinated Naphthalenes: The ortho-C–H borylation of fluorinated arenes using platinum or other transition metal catalysts has shown promise for creating fluorinated arylboronates. acs.org Further development of catalysts with enhanced reactivity and selectivity for specific C-H bonds on the fluoronaphthalene scaffold will be crucial.

Transition-Metal-Catalyzed Monodefluoroborylation: Recent advances have demonstrated the potential of nickel and copper catalysts for the selective monodefluoroborylation of polyfluoroarenes. acs.orgnih.gov Refining these methods for fluoronaphthalenes could provide a direct route to compounds like (6-Fluoronaphthalen-2-yl)boronic acid from more readily available polyfluorinated precursors.

Fluorination of Naphthalene Boronic Acids: The direct fluorination of aryl boronic acids and their esters using electrophilic fluorinating agents is another viable strategy. organic-chemistry.orgnih.gov Research into milder and more selective fluorinating reagents will be essential to improve yields and functional group tolerance, especially for complex naphthalene systems. acs.org The use of acetyl hypofluorite (B1221730) derived from diluted fluorine has been shown to be effective for electron-rich aryl boronic acids. organic-chemistry.org

The development of these synthetic methodologies will not only improve the accessibility of (6-Fluoronaphthalen-2-yl)boronic acid but also expand the library of available fluorinated naphthalene boronic acid isomers, enabling a broader exploration of their chemical space.

Exploration of New Catalytic Applications for (6-Fluoronaphthalen-2-yl)boronic Acid Derivatives

Boronic acids are widely recognized for their role as reagents in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govrsc.org However, there is a growing interest in using boronic acids themselves as catalysts. rsc.org The electron-withdrawing nature of the fluorine atom in (6-Fluoronaphthalen-2-yl)boronic acid can modulate the Lewis acidity of the boron center, potentially leading to novel catalytic activities. siena.edu

Emerging areas of exploration include:

Lewis Acid Catalysis: The enhanced Lewis acidity of fluorinated arylboronic acids makes them attractive candidates for catalyzing a variety of organic transformations. researchgate.net Tris(pentafluorophenyl)borane, a highly Lewis acidic borane, has demonstrated broad utility in catalysis, and by extension, fluorinated naphthalene boronic acids could exhibit unique catalytic properties. researchgate.net

Frustrated Lewis Pair (FLP) Chemistry: The concept of FLPs, where a bulky Lewis acid and a Lewis base are sterically prevented from forming a classical adduct, has led to new methods for activating small molecules. researchgate.net Investigating the potential of (6-Fluoronaphthalen-2-yl)boronic acid and its derivatives to act as the Lewis acidic component in FLP systems could unlock novel reactivity.

Catalysis of Dehydrative Reactions: Boronic acid catalysis has been shown to be effective for promoting dehydrative reactions, such as the formation of amides from carboxylic acids and amines. rsc.org The specific electronic and steric properties of (6-Fluoronaphthalen-2-yl)boronic acid could offer advantages in terms of catalyst efficiency and selectivity in these atom-economical transformations.

The development of new palladium precatalysts has enabled the use of unstable polyfluorophenyl and 2-heteroaryl boronic acids in Suzuki-Miyaura couplings, suggesting that with the right catalytic system, the reactivity of (6-Fluoronaphthalen-2-yl)boronic acid can be effectively harnessed. mit.edu

Advanced Mechanistic Studies on Boronic Acid Reactivity, Stability, and Selectivity

A fundamental understanding of the factors governing the reactivity, stability, and selectivity of fluorinated naphthalene boronic acids is paramount for their rational application. The presence of a fluorine substituent can significantly influence these properties. siena.edursc.org

Future mechanistic studies will likely focus on:

Influence of Fluorine on Acidity and Stability: The electron-withdrawing character of fluorine generally increases the Lewis acidity of the boronic acid. siena.edu However, the position of the fluorine atom on the naphthalene ring can lead to subtle differences in acidity and hydrolytic stability. nih.gov Detailed pKa measurements and stability studies under various conditions will provide valuable data for predicting and controlling reactivity.

Reaction Kinetics and Intermediates: Investigating the kinetics of reactions involving (6-Fluoronaphthalen-2-yl)boronic acid, such as cross-coupling reactions, will provide insights into the rate-determining steps and the nature of the key intermediates. nih.gov Techniques like in-situ spectroscopy can be employed to observe and characterize transient species.

Role of Solvents and Additives: The reaction outcomes of boronic acid reactions are often highly dependent on the solvent and the presence of additives. capes.gov.br Systematic studies to elucidate the role of these factors in reactions involving fluorinated naphthalene boronic acids will be critical for optimizing reaction conditions and achieving desired selectivity. For instance, fluoride (B91410) ions have been found to protect boronic acids from copper(I)-mediated decomposition. rsc.org

These fundamental studies will provide a solid foundation for the rational design of new reactions and applications for this class of compounds.

Rational Design of Boronic Acid-Based Reagents and Catalysts with Tailored Properties

The ability to tune the electronic and steric properties of (6-Fluoronaphthalen-2-yl)boronic acid through derivatization opens the door to the rational design of reagents and catalysts with specific functionalities.

Key areas for future development include:

Fluorescent Sensors: Arylboronic acids are known to interact with diols, a property that has been exploited in the development of fluorescent sensors for carbohydrates and other biologically relevant molecules. rsc.org The naphthalene core of (6-Fluoronaphthalen-2-yl)boronic acid provides a fluorescent platform, and the fluorine atom can be used to fine-tune the photophysical properties and binding affinities of such sensors. nih.gov

Materials Science: The introduction of fluorine into materials can significantly alter their properties, including surface energy, thermal stability, and optical characteristics. numberanalytics.com (6-Fluoronaphthalen-2-yl)boronic acid can serve as a versatile building block for the synthesis of novel fluorinated polymers and organic electronic materials with tailored properties.

Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and bioavailability. rsc.org Boronic acids themselves have found applications as pharmaceuticals. nih.gov Therefore, derivatives of (6-Fluoronaphthalen-2-yl)boronic acid are promising scaffolds for the development of new therapeutic agents.

The ability to predict how structural modifications will impact the desired properties is crucial for efficient design, highlighting the need for a close interplay between synthetic chemistry and property evaluation.

Integration of Computational and Experimental Methodologies for Predictive Chemical Design

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. nih.govrsc.org For (6-Fluoronaphthalen-2-yl)boronic acid and its derivatives, this integrated approach can accelerate discovery and optimization.

Future research will benefit from:

DFT Calculations for Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. rsc.org This can provide a deeper understanding of the mechanisms of reactions involving fluorinated naphthalene boronic acids and guide the design of more efficient catalysts.

Predictive Modeling of Properties: Computational methods can be employed to predict key properties such as acidity (pKa), redox potentials, and spectroscopic characteristics. nih.gov These predictions can help to prioritize synthetic targets and guide the design of molecules with desired functionalities. For instance, computational studies have been used to characterize the interactions between boronic acid derivatives and biological targets. biorxiv.orgresearchgate.net

In Silico Screening of Virtual Libraries: The generation and computational screening of virtual libraries of (6-Fluoronaphthalen-2-yl)boronic acid derivatives can rapidly identify promising candidates for specific applications, such as new catalysts or materials, before committing to synthetic efforts.

The continuous development of more accurate and efficient computational methods, combined with targeted experimental validation, will be a powerful engine for innovation in the field of fluorinated boronic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Fluoronaphthalen-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where fluoronaphthalene derivatives react with boronic acid precursors. Reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) critically affect yield and purity. For instance, anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) are essential to minimize hydrolysis of the boronic acid moiety. Purification via recrystallization or chromatography is recommended to isolate the product from by-products like boroxines . Optimizing protecting groups (e.g., pinacol esters) during synthesis can stabilize the boronic acid, improving functional group compatibility .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of (6-Fluoronaphthalen-2-yl)boronic acid?

- Methodological Answer : X-ray crystallography is the gold standard for resolving polymorphic forms and hydrogen-bonding networks, as demonstrated in studies of naphthalenylboronic acid polymorphs . Complementary techniques include:

- NMR spectroscopy : ¹¹B NMR distinguishes boronic acid tautomers (trigonal vs. tetrahedral boron).

- FT-IR : Identifies B-O and B-OH vibrations (~1,350 cm⁻¹).

- Mass spectrometry (MALDI-TOF) : Detects molecular ions and dehydration products, though boronic acid trimerization may require derivatization (e.g., with 2,5-dihydroxybenzoic acid) for accurate analysis .

Q. How does the fluorine substituent influence the electronic properties and reactivity of (6-Fluoronaphthalen-2-yl)boronic acid compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine at the 6-position enhances the Lewis acidity of the boron center, increasing its affinity for diols (e.g., sugars) and accelerating boronate ester formation. This effect can be quantified via pKa measurements or fluorescence titration assays . Fluorination also improves thermal stability, as shown in thermogravimetric analyses (TGA) of arylboronic acids, where fluorine reduces decomposition rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between polymorphic forms of arylboronic acids?

- Methodological Answer : Polymorphism in boronic acids (e.g., hydrogen-bonding variations) requires rigorous crystallographic refinement and computational modeling. For example, studies on (naphthalen-1-yl)boronic acid revealed two distinct polymorphs with different hydrogen-bond networks (CCDC 1497347 and 1497346). To address contradictions:

- Perform variable-temperature XRD to assess phase transitions.

- Use DFT calculations to compare experimental and theoretical lattice energies .

- Validate findings with spectroscopic data (e.g., solid-state NMR) .

Q. What strategies optimize the binding kinetics of (6-Fluoronaphthalen-2-yl)boronic acid for real-time glucose monitoring?

- Methodological Answer : Stopped-flow fluorescence assays reveal that binding kinetics (kon/koff) with diols depend on boronic acid substituents and solution pH. For rapid equilibrium (seconds):

- Tune pH to values between the pKa of the boronic acid and its diol complex (e.g., pH 7.4 for physiological conditions) .

- Modify aromatic substituents : Electron-withdrawing groups (e.g., fluorine) enhance kon values, as shown in studies with isoquinolinylboronic acids .

- Use photoresponsive systems : Azobenzene-boronic acid conjugates enable light-controlled binding, with Z-isomers showing 20-fold higher affinity than E-isomers .

Q. How can LC-MS/MS methods be adapted to detect trace impurities of boronic acids in drug substances like Lumacaftor?

- Methodological Answer : Triple quadrupole LC-MS/MS in MRM mode achieves sensitivity <1 ppm for underivatized boronic acids:

- Sample preparation : Use acidified methanol for extraction to prevent boroxine formation .

- Ionization : Negative-ion ESI is optimal for boronic acids.

- Validation : Follow ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and linearity (r² >0.99) across 0.1–10 ppm .

Q. What design principles improve the selectivity of boronic acid-based glycoprotein sensors against non-specific binding?

- Methodological Answer : To minimize non-specific interactions (e.g., hydrophobic or ionic):

- Introduce hydrophilic spacers : Poly(ethylene glycol) (PEG) layers reduce protein adsorption .

- Optimize buffer conditions : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions .

- Use zwitterionic boronic acids : Charge-neutral designs enhance selectivity for glycosylated over non-glycosylated proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.